Monensin benzyl ester

Übersicht

Beschreibung

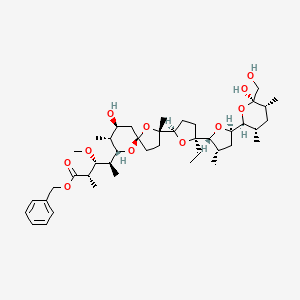

Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis . It is widely used in ruminant animal feeds . Monensin benzyl ester is a derivative of Monensin . It has been found that monensin-O(4) benzyl ethers showed much higher antibacterial activity than monensin . This can be related to the hydrophobic nature of the benzyl substituent, which improves the solubility of the derivatives of monensin in the bacterial cell membrane .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . This method uses the corresponding alkyl bromides with 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as an effective nucleophilic catalyst .Molecular Structure Analysis

Monensin A, also called monensic acid, MONA, or MonH, occurs as a monohydrate with a water molecule complexed inside . The molecule of this ionophore contains six oxygen atoms, five of which may participate in the complexation of cations . Monensin molecule is maintained in a pseudocyclic conformation due to the presence of bifurcated intramolecular hydrogen bonds formed between the carboxyl group on one side of the molecule and two hydroxyl groups on the opposite side .Chemical Reactions Analysis

Monensin A is an ionophore which selectively complexes and transports sodium cation across lipid membranes . The oxygen atoms of the carboxylic acid form two hydrogen bonds to, respectively, the oxygen atoms O-10 and O-11 at the other end of the carbon chain , locking the conformation of the ligand into place around the cation .Physical And Chemical Properties Analysis

The chain lengths of esters are so great that far too many hydrogen bonds between water molecules must be broken; this is not an energetically profitable arrangement .Wissenschaftliche Forschungsanwendungen

Complex Formation with Monovalent Metal Cations

Monensin A benzyl ester (MON3) has been synthesized and its ability to form complexes with Li+, Na+, and K+ cations has been studied extensively. MON3 exhibits a preference for forming stable complexes with Na+ cations, indicating a specific interaction with sodium ions. This complex formation is significant in the study of the structural and functional roles of these cations in biological systems (Huczyński et al., 2006).

Complex Formation with Divalent Cations

The ability of benzyl ester of monensin A (MON3) to form complexes with divalent cations such as Mg2+, Ca2+, Sr2+, and Ba2+ has been studied. These complexes have important implications for understanding the interaction of MON3 with divalent cations, which are crucial in various biochemical and physiological processes (Huczyński et al., 2008).

Role in Sodium Ion Selective Electrodes

Monensin derivatives have been synthesized and evaluated for their usefulness as active compounds for Na+-selective poly(vinyl chloride)(PVC)-matrix membrane electrodes. These electrodes, based on monensin ester derivatives, exhibit high Na+-selectivity and are capable of determining Na+-concentration in serum. This highlights the potential application of MON3 in the development of sensitive and selective ion-selective electrodes for monitoring sodium levels in various samples (Tohda et al., 1990).

Wirkmechanismus

Monensin A is an ionophore related to the crown ethers with a preference to form complexes with monovalent cations such as: Li+, Na+, K+, Rb+, Ag+, and Tl+ . Monensin A is able to transport these cations across lipid membranes of cells in an electroneutral (i.e., non-depolarizing) exchange, playing an important role as an Na+/H+ antiporter .

Safety and Hazards

Zukünftige Richtungen

Monensin exhibits a broad spectrum activity against opportunistic pathogens of humans such as bacteria, virus, fungi, and parasites in both drug-sensitive and resistant strains . It can selectively kill pathogens with negligible toxic effect on mammalian cells . Therefore, the therapeutic potential of monensin as a new broad-spectrum anti-microbial agent warrants further studies for clinical use .

Eigenschaften

IUPAC Name |

benzyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O11/c1-10-41(38-26(3)21-33(50-38)35-25(2)20-27(4)43(47,24-44)53-35)17-16-34(51-41)40(8)18-19-42(54-40)22-32(45)28(5)37(52-42)29(6)36(48-9)30(7)39(46)49-23-31-14-12-11-13-15-31/h11-15,25-30,32-38,44-45,47H,10,16-24H2,1-9H3/t25-,26-,27+,28+,29-,30-,32-,33+,34+,35-,36+,37-,38+,40-,41-,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAJAZLXRQBPGT-MHQIPXBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OCC4=CC=CC=C4)OC)C)O)C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)OCC4=CC=CC=C4)OC)C)O)C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

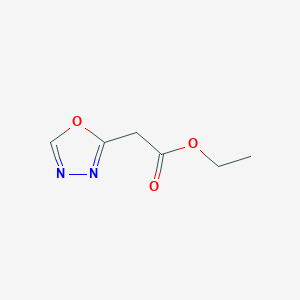

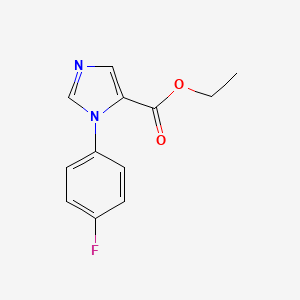

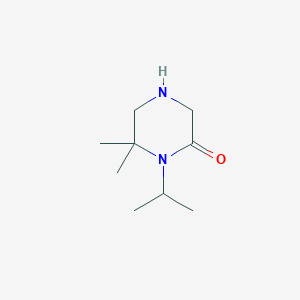

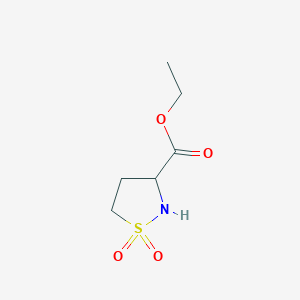

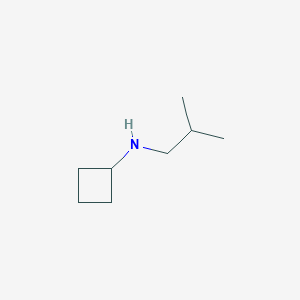

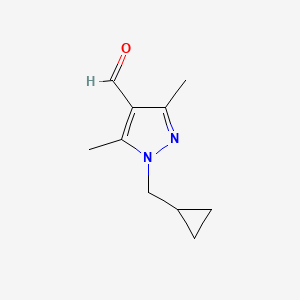

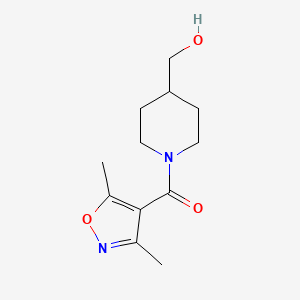

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

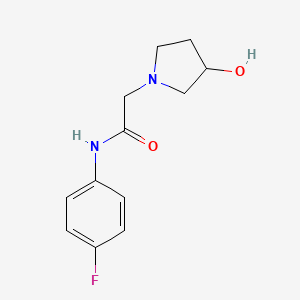

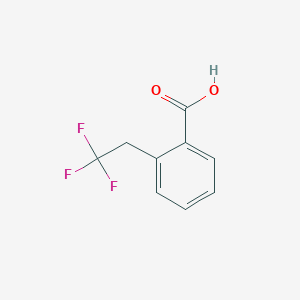

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)

![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)

![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)

![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)